REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:9][CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1.[BH4-].[Na+]>CO>[CH2:1]([NH:9][CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NCCC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.84 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir for 1 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Bleat reaction
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 h under nitrogen
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
CUSTOM
|
Details
|
reaction to 0° C.
|
Type
|
CONCENTRATION
|
Details
|
concentrate on a rotary evaporator
|
Type
|
STIRRING
|
Details
|
Add water (100 mL) and stir for 1.5 h at room temperature
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
WASH
|
Details
|
wash with water
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NCCC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.11 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |